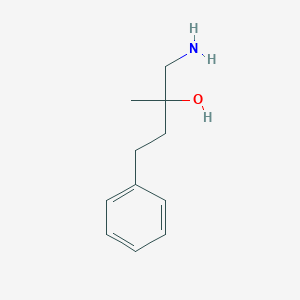
3-(2-Chloropyridine-3-sulfonamido)butanoic acid
Overview
Description
Molecular Structure Analysis
The molecular weight of this compound is 278.72 . The InChI Code is 1S/C9H11ClN2O4S/c1-6(5-8(13)14)12-17(15,16)7-3-2-4-11-9(7)10/h2-4,6,12H,5H2,1H3,(H,13,14) .Physical and Chemical Properties Analysis
This compound is a white solid and is soluble in water and organic solvents. It is stored at room temperature .Scientific Research Applications
Synthesis and Antimicrobial Activity
A novel approach for synthesizing 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones through cyclization of 4-(substituted-phenylsulfonamido)butanoic acids has been explored. This method significantly reduces reaction time and increases yields when polyphosphate ester (PPE) is used alongside 4-(N,N-dimethylamino)pyridine (DMAP). The synthesized compounds exhibit promising antimicrobial activities, with minimum inhibitory concentration (MIC) values ranging from 0.09 to 1.0 mg, showcasing potential applications in developing new antimicrobial agents (Zareef, Iqbal, & Arfan, 2008).
Metal Complex Synthesis and Biological Activity
3-Methyl-2-(phenylsulfonamido)butanoic acid has been used to synthesize complexes with metals like Cu, Zn, Fe, Ni, and Cd. These complexes exhibit a range of biological activities including antimicrobial, antioxidant, and enzyme inhibition properties. Notably, triorganotin carboxylates showed high activity against various bacterial strains and fungi, while Ni and Fe carboxylates displayed moderate antioxidant activity. This highlights the compound's versatility in forming biologically active metal complexes, offering insights into their potential therapeutic applications (Danish et al., 2021).
Corrosion Inhibition
Research on 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic Acid (FSM) and N-(Isopropylcarbamoyl)-4-(m-tolylamino)pyridine-3-sulfonamide (TSM) has demonstrated their effectiveness as inhibitors for mild steel corrosion in sulfuric acid medium. These compounds increase inhibition efficiency with concentration but decrease with rising temperature, indicating their potential as corrosion inhibitors in industrial applications (Sappani & Karthikeyan, 2014).
Novel Synthesis Methods
The synthesis of 5,6-Dihydro-6-methyl-4H-thieno[2,3-b]thiopyrane-4-one-2-sulfonamide showcases an innovative approach involving condensation, chlorination, and sulfonation processes. This method outlines a pathway for creating sulfonamide derivatives, offering a template for further chemical investigations and potential pharmaceutical applications (Wang Miao, 2007).
Properties
IUPAC Name |
3-[(2-chloropyridin-3-yl)sulfonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O4S/c1-6(5-8(13)14)12-17(15,16)7-3-2-4-11-9(7)10/h2-4,6,12H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRPCICMAJJEJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NS(=O)(=O)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


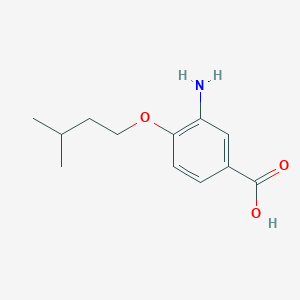

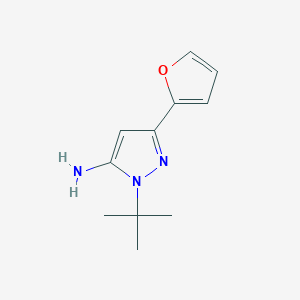
![2-{2-[(4-Cyanophenyl)methanesulfonamido]acetamido}acetic acid](/img/structure/B1517862.png)

![5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1517864.png)

![3-(2,2-Dimethylpropyl)-6-ethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1517867.png)
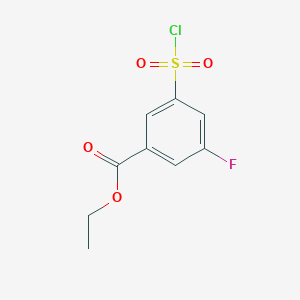
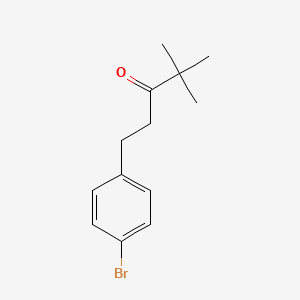
![Propan-2-yl 2-[(2-hydroxyethyl)sulfanyl]acetate](/img/structure/B1517875.png)

